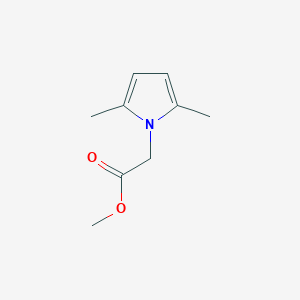

methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate

Description

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate (CAS: 65766-97-4) is an ester derivative of 2,5-dimethylpyrrole, with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . The compound features a pyrrole ring substituted with two methyl groups at the 2- and 5-positions, coupled to a methyl ester moiety via an acetoxy linker. Pyrrole derivatives are known for their electron-rich aromatic systems, making them valuable in coordination chemistry and medicinal applications .

The compound is synthesized via nucleophilic substitution reactions, as exemplified by methods involving potassium carbonate (K₂CO₃) and chloroacetate derivatives in acetone . Its safety profile includes precautions against heat and ignition sources (P210), and it is commercially available in high purity (≥95%) for research and industrial use .

Properties

IUPAC Name |

methyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-4-5-8(2)10(7)6-9(11)12-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXXMJPMRHURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through the esterification of 2,5-dimethyl-N-pyrrole acetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate has the molecular formula and a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring with methyl ester functional groups at specific positions, contributing to its unique reactivity and biological interactions .

Pharmaceutical Applications

The pyrrole ring is known for its diverse biological activities, making this compound a candidate for drug development. Pyrrole derivatives are often involved in the synthesis of therapeutically active compounds such as:

- Antibiotics : Pyrrole compounds have been linked to antibacterial properties, making them useful in developing new antibiotics.

- Anti-inflammatory Drugs : The compound's structure allows it to interact with biological pathways relevant to inflammation, potentially leading to new anti-inflammatory agents .

- Cancer Treatment : Certain pyrrole derivatives exhibit antitumor activity, indicating that this compound could be explored for anticancer drug development .

Case Study: Antiviral Activity

Research has shown that pyrrole derivatives can inhibit reverse transcriptase in HIV-1. Compounds structurally similar to this compound have been synthesized and evaluated for their antiviral properties, demonstrating promising results against viral infections .

Fragrance Industry

This compound possesses a pleasant aroma profile, making it suitable for use in the fragrance industry. Its unique scent characteristics are leveraged in the formulation of perfumes and scented products. The compound's stability and compatibility with other fragrance components enhance its utility in this sector.

Chemical Intermediate

As a chemical intermediate, this compound plays a crucial role in organic synthesis. It can serve as a building block for more complex molecules through various reactions such as:

- Condensation Reactions : The compound can undergo condensation with other reactants to form larger molecular structures.

- Functional Group Modifications : The presence of ester and nitrogen functionalities allows for diverse modifications, enabling the synthesis of various derivatives tailored for specific applications .

Synthesis Process

A notable method for synthesizing derivatives of this compound involves solvent-free processes that minimize environmental impact while maximizing yield. Such methods are increasingly relevant in sustainable chemistry practices .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it's beneficial to compare it with other pyrrole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,5-Dimethylpyrrole | Two methyl groups on the pyrrole ring | Exhibits interesting electronic properties |

| Methyl pyrrolecarboxylate | Pyrrole ring with a carboxylic acid group | More reactive due to carboxylic functionality |

| N-Methylpyrrole | Methyl group on nitrogen | Alters basicity and reactivity towards electrophiles |

This table illustrates how structural variations influence the chemical behavior and application potential of these compounds.

Mechanism of Action

The mechanism of action of methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetate

tert-Butyl 2-(4-(2,5-Dimethyl-1H-Pyrrol-1-yl)Phenoxy)Acetate

- Molecular Formula: C₁₉H₂₅NO₃

- Key Differences: Incorporates a phenoxy group and tert-butyl ester, increasing steric bulk and hydrolytic stability . Molecular weight (315.41 g/mol) is nearly double that of the target compound.

- Applications : Demonstrates antitubercular activity (MIC: 2–4 µg/mL), attributed to enhanced aromatic interactions with bacterial targets .

Methyl 2-[3-(2-Chloroacetyl)-2,5-Dimethyl-1H-Pyrrol-1-yl]Acetate

3-(4,8-Diformyl-6-Methyl-[1,3]Dithiolo[4’,5’:4,5]Benzo[1,2-d][1,3]Dioxol-6-yl)Propyl 2-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-yl)Acetate

- Molecular Formula : C₂₀H₁₆N₂O₆S₂

- Key Differences :

- Applications : Used in advanced material science for functionalized polymers .

Physicochemical Properties and Reactivity

Research Findings and Trends

- Synthetic Flexibility: The target compound’s methyl ester and pyrrole core allow straightforward derivatization, as seen in the synthesis of tert-butyl and phenoxy variants .

- Structure-Activity Relationships (SAR): Phenoxy groups enhance antitubercular potency by promoting target binding (e.g., mycobacterial enzymes) . Chloroacetyl substituents improve cross-coupling efficiency in medicinal chemistry .

- Market Trends : Discontinued status of some analogs (e.g., methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate) suggests challenges in stability or scalability .

Biological Activity

Methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, alongside an acetate group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Target Enzymes

Research indicates that this compound inhibits key enzymes involved in bacterial metabolism:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis. Inhibition of DHFR can lead to reduced bacterial proliferation.

- Enoyl-ACP Reductase : Involved in fatty acid biosynthesis, inhibition can disrupt lipid metabolism in bacteria .

Molecular Interactions

Molecular docking studies suggest that this compound binds to the active sites of these enzymes, thereby inhibiting their functions. This binding prevents the normal biochemical pathways necessary for cell survival and replication .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for derivatives of this compound have shown significant efficacy against drug-resistant strains .

| Compound | MIC90 (µg/mL) |

|---|---|

| 5a | 1.74 ± 0.28 |

| 5q | 0.40 ± 0.03 |

| 5r | 0.49 ± 0.26 |

This table summarizes the efficacy of selected derivatives against M. tuberculosis, highlighting the potential of this compound in developing new antitubercular agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can modulate cell signaling pathways and inhibit androgen receptor signaling in cancer cells, leading to reduced proliferation rates .

Study on Monoclonal Antibody Production

A study demonstrated that a derivative of this compound enhanced monoclonal antibody production in cell cultures by improving cell-specific productivity while maintaining cell viability . The results indicated:

- Increased glucose uptake rates.

- Higher intracellular ATP levels during antibody production.

This suggests that the compound not only enhances productivity but may also influence metabolic pathways beneficial for biopharmaceutical production.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have identified the 2,5-dimethylpyrrole scaffold as essential for antimicrobial activity. Modifications to this structure have yielded compounds with improved potency against Mycobacterium tuberculosis and reduced cytotoxicity towards human cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For experimental design, employ statistical methods like factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) while minimizing trial-and-error approaches . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding synthetic routes . Purification via column chromatography or distillation (e.g., under reduced pressure for low-boiling derivatives) is critical, as noted in reagent catalogs for analogous pyrrole esters .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts to structurally related pyrrole derivatives (e.g., 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., HRMS for exact mass matching).

- Chromatography : HPLC or GC-MS to assess purity, referencing retention times from analogs like methyl 2-formyl-4-methyl-furopyrrole carboxylate .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard codes from safety data sheets (SDS) for pyrrole derivatives:

- Avoid ignition sources (P210) and use fume hoods for volatile intermediates .

- Store in airtight containers at ≤4°C to prevent degradation, as recommended for similar esters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?

- Methodological Answer : Apply ab initio or semi-empirical methods to model reaction pathways. For example, use Gaussian or ORCA software to calculate activation energies for competing pathways (e.g., esterification vs. pyrrole alkylation). Validate computational predictions with kinetic isotope effects (KIEs) or substituent-dependent rate studies . Discrepancies between theoretical and experimental data may arise from solvent effects, which can be addressed using implicit/explicit solvation models .

Q. What experimental strategies mitigate instability of this compound under acidic/basic conditions?

- Methodological Answer :

- pH Control : Use buffered reaction media (e.g., phosphate buffer at pH 7) to prevent ester hydrolysis.

- Stabilizers : Add radical scavengers (e.g., BHT) if decomposition involves free radicals, as seen in analogs like 2-(2,5-dimethylpyrrol-1-yl)acetic acid .

- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect degradation intermediates .

Q. How can researchers optimize solvent systems for large-scale reactions involving this compound?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to screen solvents. For example, polar aprotic solvents (e.g., DMF, acetonitrile) may enhance solubility, while greener alternatives (e.g., cyclopentyl methyl ether) can reduce environmental impact. Phase diagrams and ternary solvent systems (e.g., water/ethanol/ethyl acetate) improve yield in biphasic reactions, as demonstrated in pyrrole derivative syntheses .

Q. What advanced techniques validate the compound’s role in supramolecular or coordination chemistry?

- Methodological Answer :

- X-ray crystallography : Resolve coordination geometry when complexed with metals (e.g., Pd or Cu for catalysis).

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with host molecules (e.g., cyclodextrins) .

- DFT-based electronic structure analysis : Predict charge distribution in the pyrrole ring to guide ligand design .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Reproducibility checks : Cross-validate data using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Compare literature values for analogs (e.g., 2-(2,5-dimethylpyrrol-1-yl)acetic acid vs. 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid ).

- Cohort studies : Collaborate with multiple labs to aggregate data and identify systematic errors .

Methodological Framework

- Experimental Design : Align with CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) .

- Data Analysis : Integrate cheminformatics tools (e.g., Python’s RDKit) to correlate structural features with reactivity .

- Ethical Compliance : Adhere to SDS guidelines (e.g., P201/P202) for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.